molecular formula C9H13N3O3S B500240 N-pyridin-3-ylmorpholine-4-sulfonamide CAS No. 838888-48-5

N-pyridin-3-ylmorpholine-4-sulfonamide

Cat. No.: B500240
CAS No.: 838888-48-5
M. Wt: 243.29g/mol
InChI Key: DVHCNBSZJYJTMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • N-pyridin-3-ylmorpholine-4-sulfonamide is a compound that has gained attention in the scientific community due to its potential therapeutic and environmental applications.
  • Its chemical structure consists of a pyridine ring (attached at position 3) and a morpholine ring (attached at position 4) with a sulfonamide group.
  • Preparation Methods

    • Synthetic routes for N-pyridin-3-ylmorpholine-4-sulfonamide involve combining appropriate starting materials.
    • One method involves reacting ortho-esters with suitable compounds in dimethylformamide (DMF) under reflux conditions .
    • Industrial production methods may vary, but they likely follow similar principles.
  • Chemical Reactions Analysis

    • N-pyridin-3-ylmorpholine-4-sulfonamide can undergo various reactions:

        Substitution: The sulfonamide group can be substituted by various nucleophiles.

        Alkylation: Introducing benzyl substituents can be achieved by reacting with benzyl chlorides.

        Other Transformations: Further studies are needed to explore its reactivity fully.

  • Scientific Research Applications

      Environmental Applications:

  • Mechanism of Action

    • The exact mechanism by which N-pyridin-3-ylmorpholine-4-sulfonamide exerts its effects remains an active area of research.
    • It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
  • Comparison with Similar Compounds

    • N-pyridin-3-ylmorpholine-4-sulfonamide is unique due to its specific combination of rings and functional groups.
    • Similar compounds include other sulfonamides, pyridine derivatives, and morpholine-based molecules.

    Remember that research on this compound is ongoing, and new findings may emerge as scientists delve deeper into its properties and applications

    Properties

    IUPAC Name

    N-pyridin-3-ylmorpholine-4-sulfonamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H13N3O3S/c13-16(14,12-4-6-15-7-5-12)11-9-2-1-3-10-8-9/h1-3,8,11H,4-7H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DVHCNBSZJYJTMY-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1COCCN1S(=O)(=O)NC2=CN=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H13N3O3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    243.29 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.